molecular formula C11H12N2O4 B12611394 6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione CAS No. 887764-06-9

6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B12611394
CAS No.: 887764-06-9
M. Wt: 236.22 g/mol
InChI Key: RLJHFQFZVHWJBT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 2-amino-5-methylbenzoic acid and dimethoxybenzene.

    Cyclization: The key step involves the cyclization of the starting materials to form the quinazoline core. This can be achieved through various cyclization reactions, such as the Pinner reaction or the Bischler-Napieralski reaction.

    Functional Group Modification:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective starting materials, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazoline core or reduce specific functional groups.

    Substitution: Substitution reactions can introduce new substituents at specific positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Quinazoline derivatives are often studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs.

    Industry: Quinazoline derivatives can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione would depend on its specific biological activity. Generally, quinazoline derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinazoline: Lacks the methyl group at the 5 position.

    5-Methylquinazoline-2,4(1H,3H)-dione: Lacks the methoxy groups at the 6 and 7 positions.

    Quinazoline-2,4(1H,3H)-dione: Lacks both the methoxy and methyl groups.

Uniqueness

6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione is unique due to the presence of both methoxy groups at the 6 and 7 positions and a methyl group at the 5 position. These structural features may confer specific biological activities and chemical reactivity that distinguish it from other quinazoline derivatives.

Properties

CAS No.

887764-06-9

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

6,7-dimethoxy-5-methyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C11H12N2O4/c1-5-8-6(12-11(15)13-10(8)14)4-7(16-2)9(5)17-3/h4H,1-3H3,(H2,12,13,14,15)

InChI Key

RLJHFQFZVHWJBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1OC)OC)NC(=O)NC2=O

Origin of Product

United States

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